1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride
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Overview
Description
1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride is a chemical compound with the molecular formula C13H15ClN2S·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzothiophene ring, a piperazine ring, and a chlorine atom, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride typically involves the reaction of 3-chloro-1-benzothiophene with piperazine in the presence of suitable catalysts and solvents. One common method involves the use of alkynyl sulfides and aryne intermediates to form the benzothiophene scaffold . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring.
Scientific Research Applications
1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The benzothiophene ring and piperazine moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(1-Benzothiophen-2-yl)methyl]piperazine hydrochloride: Similar structure but lacks the chlorine atom.
3-Chloro-1-benzothiophene: Contains the benzothiophene ring with a chlorine atom but lacks the piperazine moiety.
Piperazine derivatives: Various piperazine-based compounds with different substituents.
Uniqueness
1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine hydrochloride is unique due to the presence of both the benzothiophene and piperazine rings, along with the chlorine atom. This combination of structural features imparts distinct chemical and biological properties, making it valuable for diverse research applications .
Properties
IUPAC Name |
1-[(3-chloro-1-benzothiophen-2-yl)methyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S.ClH/c14-13-10-3-1-2-4-11(10)17-12(13)9-16-7-5-15-6-8-16;/h1-4,15H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDMKEVQICDYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C3=CC=CC=C3S2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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